ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Its core benzothiazole moiety is fused with a dihydro-imino linkage, a sulfonyl-substituted dimethylpiperidine group, and an allyl (prop-2-en-1-yl) side chain. The ethyl carboxylate at position 6 of the benzothiazole ring enhances solubility and bioavailability, while the sulfonamide-linked dimethylpiperidine may contribute to target-binding specificity, as seen in other sulfonyl-containing bioactive molecules .
The allyl group at position 3 is notable; quaternization of benzothiazole nitrogen with alkyl groups (e.g., allyl, propargyl) has been shown to enhance biological activity by 2–3 fold in related compounds, likely due to improved membrane permeability or electrophilic reactivity .
Properties
IUPAC Name |
ethyl 2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5S2/c1-5-13-30-23-12-9-21(26(32)35-6-2)15-24(23)36-27(30)28-25(31)20-7-10-22(11-8-20)37(33,34)29-16-18(3)14-19(4)17-29/h5,7-12,15,18-19H,1,6,13-14,16-17H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCNJOFINOQENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Substituents:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: Various substitution reactions can occur at the benzene ring and the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The sulfonyl and piperidinyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives are pharmacologically diverse. Below is a comparative analysis of structurally or functionally analogous compounds:
Structural and Functional Analogues
Activity and Efficacy
- Anticonvulsant Potential: The target compound’s benzothiazole core aligns with riluzole’s mechanism, but its allyl and sulfonyl groups may broaden its spectrum. Riluzole derivatives show IC₅₀ values of 10–50 µM in seizure models, while quaternized benzothiazoles exhibit 2–3 fold higher potency .
- Antifungal Activity : Compared to benzoxazole derivatives (MIC: 8–32 µg/mL against Fusarium spp.), the target compound’s sulfonyl and allyl groups may lower MIC values by enhancing target affinity or cell penetration .
- Anticancer Applications : Diarylimidazo-benzothiazoles inhibit cancer cell growth (IC₅₀: 5–20 µM) via apoptosis induction. The allyl group in the target compound could similarly interact with thiol-containing proteins (e.g., tubulin) .
Research Findings and Implications
Key Studies
- Quaternization Advantage : N-alkylation of benzothiazoles (e.g., allyl) boosts antifungal activity by 2–3 fold, supporting the target compound’s design .
- Multi-Target Potential: Diarylimidazo-benzothiazoles exhibit broad activity, suggesting the target compound’s complex structure could similarly target multiple pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
